molecular formula C21H20N2O4S2 B2381148 N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797744-96-7

N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2381148
CAS No.: 1797744-96-7
M. Wt: 428.52
InChI Key: VDVZLSDVSHYXHE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Hybridization

Sulfonamide compounds, known for their bacteriostatic antimicrobial properties, have been the cornerstone of therapy against bacterial infections before the advent of penicillin. The hybridization of sulfonamides with various active heterocyclic moieties, such as furan and thiophene, leads to the creation of sulfonamide hybrids with a broad spectrum of biological activities. These activities include antibacterial, antitumor, anti-inflammatory, and enzyme inhibition effects. Recent advances in the design and development of two-component sulfonamide hybrids highlight the importance of these compounds in pharmaceutical research (Ghomashi et al., 2022).

Chemical Synthesis and Reactivity

The synthesis of heterocyclic compounds, including those containing furan and thiophene rings, is a significant area of research due to the importance of these structures in drug development. Methods for direct halogenation of C1-H bonds in pyrrolo[1,2-a]quinoxalines and the development of new synthetic routes for pyrrolo-/indolo[1,2-a]quinolines have been explored. These synthetic approaches are crucial for diversifying the pharmacological profiles of these compounds and enhancing their therapeutic potential (Le et al., 2021), (Kiruthika et al., 2014).

Antimicrobial Evaluation

The evaluation of sulfonamide derivatives for their antimicrobial properties is a key area of research. Compounds that combine the structural elements of quinolines with sulfonamide groups have shown promising results against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds to serve as the basis for developing new antimicrobial agents (2022).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-11-oxo-N-(thiophen-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-20-4-3-16-10-19(11-17-5-7-23(20)21(16)17)29(25,26)22(12-15-6-9-28-14-15)13-18-2-1-8-27-18/h1-2,6,8-11,14H,3-5,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVZLSDVSHYXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CC4=CSC=C4)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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